4-(3,4,5-Trimethoxyphenyl)butan-2-one
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of the compound 4-(3,4,5-Trimethoxyphenyl)butan-2-one are numerous and diverse, reflecting its broad spectrum of bioactivity effects . These targets include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
This compound interacts with its targets in a variety of ways. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also inhibits the function of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, thereby affecting various cellular processes .
Biochemical Pathways
The compound this compound affects multiple biochemical pathways due to its interaction with various targets. These pathways include those involved in cell division (via tubulin), oxidative stress response (via TrxR), gene expression (via HLSD1), signal transduction (via ALK2 and platelet-derived growth factor receptor β), and drug efflux (via P-gp) .
Pharmacokinetics
Given its structural similarity to other compounds with the trimethoxyphenyl group, it is likely to have similar adme properties .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its broad range of targets. These effects include inhibition of cell division, modulation of gene expression, alteration of signal transduction pathways, and interference with drug efflux mechanisms .
Biochemical Analysis
Biochemical Properties
The 4-(3,4,5-Trimethoxyphenyl)butan-2-one compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reagent to introduce the butanone moiety. One common method is the Claisen-Schmidt condensation, where 3,4,5-trimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Phenyl derivatives with different substituents
Scientific Research Applications
4-(3,4,5-Trimethoxyphenyl)butan-2-one has several applications in scientific research:
Comparison with Similar Compounds
4-(3,4,5-Trimethoxyphenyl)butan-2-one can be compared with other similar compounds such as:
3,4,5-Trimethoxybenzaldehyde: Shares the same phenyl ring substitution but lacks the butanone group.
4-(3,4,5-Trimethoxyphenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of a butanone group.
3,4,5-Trimethoxyphenylacetic acid: Contains a phenyl ring with methoxy groups and an acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCJSUMFVUGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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